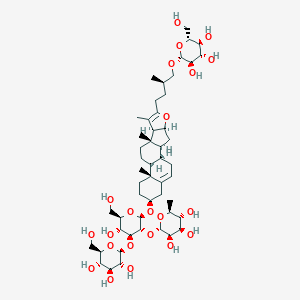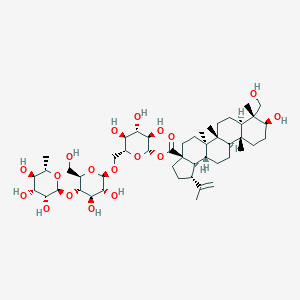
(2R)-2-Methylpyrrolidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methylpyrrolidin-1-amine, also known as R-MPA, is a chiral amine that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
(2R)-2-Methylpyrrolidin-1-amine acts as a dopamine transporter (DAT) inhibitor, which increases the levels of dopamine in the brain. This mechanism of action is similar to that of commonly used drugs such as cocaine and amphetamines.
Effets Biochimiques Et Physiologiques
Studies have shown that (2R)-2-Methylpyrrolidin-1-amine can increase locomotor activity and induce hyperactivity in rats, indicating its potential as a stimulant. It has also been shown to have antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of (2R)-2-Methylpyrrolidin-1-amine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-Methylpyrrolidin-1-amine in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block. However, its potential for abuse and its similarity in mechanism of action to drugs of abuse such as cocaine and amphetamines make it a potential safety concern in the lab.
Orientations Futures
Future research on (2R)-2-Methylpyrrolidin-1-amine could focus on its potential as a treatment for neurological disorders, as well as its use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, further studies could investigate the potential safety concerns associated with (2R)-2-Methylpyrrolidin-1-amine use in the lab.
Méthodes De Synthèse
(2R)-2-Methylpyrrolidin-1-amine can be synthesized through the reduction of 2-methylpyrrolidin-1-yl-acetonitrile using a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through column chromatography to obtain pure (2R)-2-Methylpyrrolidin-1-amine.
Applications De Recherche Scientifique
(2R)-2-Methylpyrrolidin-1-amine has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis reactions. In addition, (2R)-2-Methylpyrrolidin-1-amine has shown promise as a potential treatment for neurological disorders such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
(2R)-2-methylpyrrolidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSUQGAZBASBN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methylpyrrolidin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














